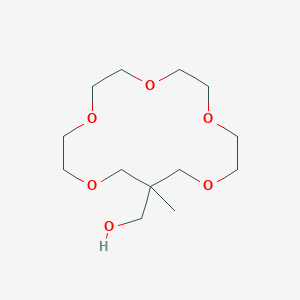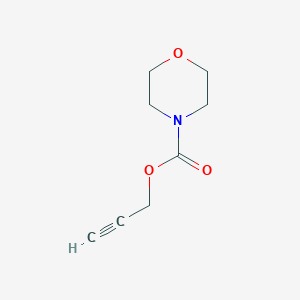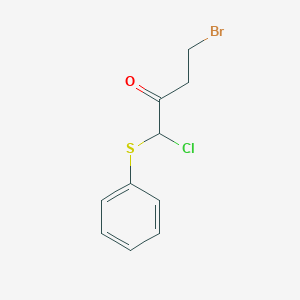
4,5-Dimethoxycyclohepta-2,4,6-trien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethoxycyclohepta-2,4,6-trien-1-one is an organic compound that belongs to the class of cycloheptatrienones It is characterized by a seven-membered ring with three conjugated double bonds and two methoxy groups attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethoxycyclohepta-2,4,6-trien-1-one can be achieved through several methods. One common approach involves the oxidation of cycloheptatriene derivatives using selenium dioxide. This method typically requires the presence of an oxidizing agent and specific reaction conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes, where cycloheptatriene derivatives are subjected to controlled oxidation reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethoxycyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the ring.
Common Reagents and Conditions:
Oxidizing Agents: Selenium dioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more highly oxidized derivatives, while substitution reactions can introduce various functional groups onto the ring .
Scientific Research Applications
4,5-Dimethoxycyclohepta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It can be used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 4,5-Dimethoxycyclohepta-2,4,6-trien-1-one involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. The presence of methoxy groups can affect its electronic properties, making it a versatile compound in different chemical environments .
Comparison with Similar Compounds
Tropone: A related compound with a similar seven-membered ring structure but without the methoxy groups.
Tropolone: Similar to tropone but with an additional hydroxyl group.
Beta-thujaplicin: A monoterpenoid with a cycloheptatrienone structure and additional functional groups
Uniqueness: These groups can enhance its solubility and modify its electronic properties, making it distinct from other cycloheptatrienone derivatives .
Properties
CAS No. |
111036-92-1 |
|---|---|
Molecular Formula |
C9H10O3 |
Molecular Weight |
166.17 g/mol |
IUPAC Name |
4,5-dimethoxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C9H10O3/c1-11-8-5-3-7(10)4-6-9(8)12-2/h3-6H,1-2H3 |
InChI Key |
XTGXXTKZDOZKNA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=O)C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


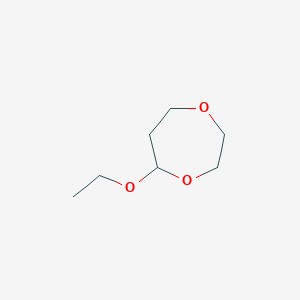

![1-Chloro-4-{4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonyl}benzene](/img/structure/B14315835.png)
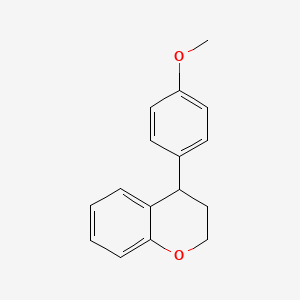
![1-Hexyl-3-[(octyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14315842.png)
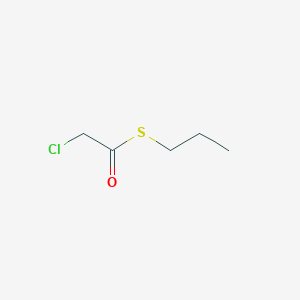
![N-Nitroso-N'-phenyl-N-[(pyridin-3-yl)methyl]urea](/img/structure/B14315850.png)
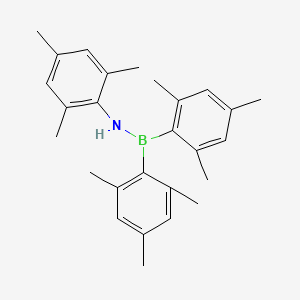
![Mercury, chloro[2-(2-pyridinyl)phenyl]-](/img/structure/B14315862.png)
![2,3,5,6-Tetrachloro-4-[(pentamethylphenyl)methoxy]phenol](/img/structure/B14315866.png)
![2-{4-[2-(Thiophen-3-yl)ethenyl]phenyl}-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14315872.png)
